3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate

Catalog No.
S797637
CAS No.
3082-23-3
M.F
C9H6Cl2N2OS
M. Wt
261.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate

CAS Number

3082-23-3

Product Name

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate

IUPAC Name

[3-chloro-4-[(2-chloroacetyl)amino]phenyl] thiocyanate

Molecular Formula

C9H6Cl2N2OS

Molecular Weight

261.13 g/mol

InChI

InChI=1S/C9H6Cl2N2OS/c10-4-9(14)13-8-2-1-6(15-5-12)3-7(8)11/h1-3H,4H2,(H,13,14)

InChI Key

CGKXKFVZZYQDOA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1SC#N)Cl)NC(=O)CCl

Canonical SMILES

C1=CC(=C(C=C1SC#N)Cl)NC(=O)CCl

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate is an organic compound classified as an aromatic thiocyanate. Its molecular formula is C₉H₆Cl₂N₂OS, and it has a molar mass of 261.13 g/mol. The compound features a chloroacetyl group attached to an amino group on the phenyl ring, making it structurally unique among thiocyanates. It is known for its applications in various fields, including medicinal chemistry and proteomics research .

  • Chlorine atoms: Chlorine can be irritating to the skin, eyes, and respiratory system.
  • Aromatic amines: Some aromatic amines can be carcinogenic, although the specific risk profile of this compound is unknown.
  • Thiocyanate group: Thiocyanates can be toxic and interfere with cellular metabolism.

Labeling and Detection of Biomolecules:

-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate, also known as SCAT, is a reagent used in scientific research for the labeling and detection of biomolecules, particularly proteins and peptides. When SCAT reacts with a primary amine group present in these biomolecules, it forms a stable thioether bond. This labeling process allows researchers to:

  • Improve protein solubility and stability: The addition of the SCAT moiety can enhance the solubility and stability of proteins, making them easier to work with in various experimental techniques.
  • Facilitate protein identification and quantification: SCAT-labeled proteins can be detected using various methods, including mass spectrometry and fluorescence spectroscopy. This allows researchers to identify and quantify specific proteins within complex mixtures.
  • Study protein-protein interactions: SCAT labeling can be used to study protein-protein interactions by introducing a reporter group (such as a fluorescent tag) onto one of the interacting proteins. This allows researchers to visualize and quantify the interaction between the two proteins.

Potential Applications in Drug Discovery:

Due to its ability to modify and label proteins, SCAT has potential applications in the field of drug discovery. For example, researchers can use SCAT to:

  • Develop activity-based probes (ABPs): ABPs are molecules that covalently bind to the active site of an enzyme, allowing researchers to identify and characterize new drug targets. SCAT can be used to create ABPs by attaching it to a fragment-based library, which can then be screened against various enzymes to identify potential drug candidates.
  • Study drug-protein interactions: SCAT can be used to label specific proteins within a cell and then monitor how these proteins interact with potential drug candidates. This information can be valuable for understanding the mechanism of action of a drug and its potential side effects.
Typical of thiocyanates and amides. Notably, it can undergo hydrolysis to yield corresponding amines and thiocyanic acid. Additionally, it can react with electrophiles due to the presence of the thiocyanate group, leading to further functionalization. The chloroacetyl moiety may also engage in acyl substitution reactions, enhancing its reactivity in synthesis .

Research indicates that 3-chloro-4-[(chloroacetyl)amino]phenyl thiocyanate exhibits notable biological activities. It has been screened for analgesic and anti-inflammatory properties, showing potential efficacy in pain relief models in vivo. The compound's activity may be attributed to its ability to inhibit specific biochemical pathways involved in inflammation and pain signaling .

Synthesis of 3-chloro-4-[(chloroacetyl)amino]phenyl thiocyanate typically involves the following steps:

  • Preparation of the Amino Compound: Starting from 3-chloro-4-nitrophenol, reduction processes can be employed to convert the nitro group to an amino group.
  • Chloroacetylation: The amino compound is then treated with chloroacetyl chloride under suitable conditions to introduce the chloroacetyl group.
  • Thiocyanation: Finally, the introduction of the thiocyanate group can be achieved through reaction with potassium thiocyanate or similar reagents, often in a solvent like dimethylformamide or acetonitrile .

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate finds applications primarily in:

  • Medicinal Chemistry: As a potential lead compound for developing analgesics and anti-inflammatory drugs.
  • Proteomics Research: Utilized as a specialty reagent for labeling proteins and studying their interactions.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other biologically active compounds .

Interaction studies involving 3-chloro-4-[(chloroacetyl)amino]phenyl thiocyanate have demonstrated its potential to bind with various biological targets. In silico molecular docking simulations suggest that this compound may interact favorably with enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases. These interactions could elucidate its mechanism of action as an analgesic and anti-inflammatory agent .

Several compounds share structural similarities with 3-chloro-4-[(chloroacetyl)amino]phenyl thiocyanate, including:

Compound NameStructure FeaturesUnique Aspects
3-ChloroanilineAmino group on a benzene ringBasic structure without chloroacetyl or thiocyanate
4-Chlorophenyl thiocyanateThiocyanate attached to a chlorophenyl ringLacks the chloroacetyl group
2-Amino-5-chlorobenzothiazoleContains both amino and thiazole functionalitiesDifferent heterocyclic structure
N-(4-Chlorophenyl)thioureaContains a thiourea functional groupNo aromatic thiocyanate functionality

The uniqueness of 3-chloro-4-[(chloroacetyl)amino]phenyl thiocyanate lies in its combination of both chloroacetyl and thiocyanate functionalities, which contribute to its distinct biological activity and potential applications in medicinal chemistry .

Molecular Identity

3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate is formally named 2-chloro-N-[2-chloro-4-(cyanosulfanyl)phenyl]acetamide. Its molecular formula is C₉H₆Cl₂N₂OS, with a molar mass of 261.13 g/mol. The structure comprises:

  • A phenyl ring substituted with chlorine at position 3 and a thiocyanate group (-SCN) at position 4.
  • A chloroacetyl group (-CH₂COCl) attached to an amino group at position 4.

Key Structural Characteristics

PropertyValue/Description
Molecular FormulaC₉H₆Cl₂N₂OS
Molar Mass261.13 g/mol
Melting Point105–107°C
Functional GroupsThiocyanate (-SCN), chloroacetyl (-CH₂COCl), aromatic amine (-NH-)

The compound’s reactivity is dominated by the nucleophilic thiocyanate group and the electrophilic chloroacetyl moiety, enabling diverse synthetic transformations.

Historical Development in Thiocyanate Chemistry

Thiocyanates emerged as significant chemical entities in the early 19th century, initially studied for their coordination properties with metals. The iron(III)-thiocyanate reaction, first observed in 1831, laid the foundation for thiocyanate’s role in analytical chemistry and later in organic synthesis.

Key Milestones in Thiocyanate Research

  • Early Synthesis (1809): Thiocyanate salts were first isolated by Porrett, who demonstrated their ability to form complexes with metals such as copper and mercury.
  • Coordination Chemistry (Late 19th Century): Studies on metal thiocyanates revealed their structural diversity, including N- and S-bound coordination modes.
  • Organic Synthesis (20th Century): Thiocyanates became intermediates in the synthesis of heterocycles, such as thiazoles and isothiazoles, leveraging their electrophilic sulfur and nucleophilic nitrogen.

Modern Applications

The development of 3-chloro-4-[(chloroacetyl)amino]phenyl thiocyanate reflects advancements in:

  • Bioconjugation: Utilization of thiocyanate’s nucleophilicity for protein labeling via thioether bond formation.
  • Drug Discovery: Incorporation into antiparasitic agents (e.g., Chagas disease treatments) due to thiocyanate’s bioactivity.

Significance in Organic and Medicinal Chemistry

Synthetic Utility

The compound serves as a versatile building block in organic synthesis, particularly in:

  • Nucleophilic Substitution: The chloroacetyl group undergoes displacement reactions with amines or thiols to form amides or thioesters.
  • Cyanation Reactions: Thiocyanate participates in dealkylative cyanation processes, enabling the synthesis of nitriles or thiocyanates.

Applications in Drug Development

Application AreaExample Use Cases
Protein LabelingSite-specific modification of lysine residues in peptides.
Antiparasitic AgentsDerivatives active against Trypanosoma cruzi (Chagas disease).
Coordination ChemistryFormation of metal complexes for catalytic or diagnostic purposes.

Medicinal Chemistry Insights

The compound’s chloroacetyl group enhances electrophilicity, enabling covalent modification of biological targets. In silico studies suggest interactions with cyclooxygenases (COX) and lipoxygenases (LOX), enzymes central to inflammation pathways. These insights align with its potential as a scaffold for anti-inflammatory drugs.

The synthesis of 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate represents a challenging target in organic chemistry, requiring sophisticated methodological approaches that integrate both thiocyanation chemistry and amide bond formation [1] [2]. This comprehensive review examines the various synthetic strategies available for preparing this complex aromatic thiocyanate derivative, focusing on established and emerging methodologies that can be adapted for its preparation.

Traditional Synthetic Routes

Traditional synthetic approaches for thiocyanate-containing aromatic compounds have relied primarily on well-established electrophilic aromatic substitution reactions and metal-mediated transformations [3] [4]. These methods provide reliable pathways for introducing thiocyanate functionality into aromatic systems, particularly those containing electron-donating substituents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution represents the most fundamental approach for introducing thiocyanate groups into aromatic rings [5] [6]. The mechanism involves a two-step process where the aromatic ring acts as a nucleophile, attacking an electrophilic thiocyanium species, followed by deprotonation to restore aromaticity [5]. For 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate synthesis, the electrophilic thiocyanation would target the aromatic ring bearing both chloro and chloroacetylamino substituents.

The general mechanism proceeds through formation of a Wheland intermediate upon attack of the aromatic ring by the thiocyanium ion (SCN+) [6]. The electron-withdrawing nature of the chloro substituent and the chloroacetylamino group would direct thiocyanation to specific positions on the aromatic ring, with the amino group typically providing activating effects despite the deactivating chloroacetyl moiety [5] [6].

Quinolinium dichromate and quinolinium chlorochromate have been demonstrated as efficient reagents for electrophilic aromatic thiocyanation using ammonium thiocyanate under various conditions [6]. These systems generate the requisite thiocyanium electrophile in situ through interaction with the chromium(VI) center [6]. The reaction conditions typically involve conventional heating, ultrasonic irradiation, or microwave-assisted protocols, with microwave conditions showing remarkable rate acceleration and improved selectivity [6].

Table 1: Electrophilic Aromatic Substitution Conditions for Thiocyanation

Reagent SystemThiocyanate SourceConditionsTemperature (°C)TimeYield Range (%)Reference
Quinolinium dichromateNH₄SCNConventional80-1202-6 hours65-85 [6]
Quinolinium chlorochromateNH₄SCNMicrowave100-14010-30 minutes70-90 [6]
Hypervalent iodine/TMSNCSTMSNCSRoom temperature251-4 hours60-85 [7]
Eosin Y photocatalystKSCNVisible light25VariableGood to high [2]

Sandmeyer-Type Thiocyanation

The Sandmeyer reaction provides an alternative approach for introducing thiocyanate functionality through diazonium salt intermediates [4] [8]. This radical-nucleophilic aromatic substitution mechanism offers excellent regioselectivity and functional group tolerance [4] [8]. For the target compound, a Sandmeyer-type approach would involve initial formation of a diazonium salt from an appropriately substituted aniline derivative, followed by treatment with copper thiocyanate reagents.

The mechanism of Sandmeyer thiocyanation involves single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical after nitrogen loss [4] [8]. This radical subsequently reacts with copper(II) thiocyanate to form the desired aryl thiocyanate while regenerating the copper(I) catalyst [4] [8]. The process exhibits excellent functional group tolerance and can accommodate both electron-rich and electron-poor aromatic systems [8].

Recent developments in Sandmeyer thiocyanation have employed copper thiocyanate, cesium carbonate, and sodium thiocyanate in acetonitrile solvent at room temperature, achieving yields of 23-98% [8]. The methodology has been successfully extended to trifluoromethylthiolation reactions and subsequent functionalization sequences [8]. For multi-substituted aromatic systems like the target compound, careful optimization of reaction conditions and copper catalyst loading is essential to achieve optimal yields [8].

Table 2: Sandmeyer-Type Thiocyanation Conditions

Copper SourceThiocyanate ReagentSolventTemperature (°C)Yield Range (%)Substrate ScopeReference
CuSCNNaSCNCH₃CN2523-98Diverse aryls [8]
Cu(I) thiocyanateTMSCF₃/NaSCNCH₃CN2570-85Electron-rich/poor [8]
CuCl/CuSCNNaSCNVarious7060-80Heterocycles [8]

Mechanochemical Thiocyanation

Mechanochemical approaches represent a paradigm shift toward sustainable synthetic methodologies, eliminating or drastically reducing solvent requirements while maintaining high efficiency [9] [10] [11]. These methods are particularly attractive for the synthesis of thiocyanate-containing compounds due to their environmental benefits and operational simplicity.

Ball-Milling Techniques with Oxidizing Agents

Ball-milling thiocyanation has emerged as a highly effective method for introducing thiocyanate functionality into aromatic systems [9] [10] [11]. The technique employs ammonium persulfate and ammonium thiocyanate as reagents, with silica serving as a grinding auxiliary [9] [10]. This approach has demonstrated excellent compatibility with aniline derivatives, making it particularly relevant for synthesizing chloroacetylamino-substituted aromatic thiocyanates.

The mechanochemical process involves grinding the aromatic substrate with ammonium thiocyanate and ammonium persulfate in the presence of silica gel [9] [10] [11]. The mechanical energy facilitates intimate mixing of reactants and promotes radical-mediated thiocyanation [9]. The reaction typically proceeds at room temperature with reaction times of 1-2 hours [10] [11].

Substrate scope studies have revealed excellent tolerance for various functional groups, including halides, amino groups, and electron-withdrawing substituents [10] [11]. Aniline derivatives consistently afford thiocyanated products in moderate to excellent yields, with 3-chloroaniline specifically yielding 85% of the corresponding thiocyanate product under standard ball-milling conditions [10] [11].

Table 3: Ball-Milling Thiocyanation Results for Relevant Substrates

SubstrateProduct Yield (%)Reaction Time (hours)Temperature (°C)Grinding AuxiliaryReference
Aniline671.025SiO₂ [10] [11]
3-Chloroaniline851.025SiO₂ [10] [11]
4-Chloroaniline521.025SiO₂ [10] [11]
N,N-Dimethylaniline961.025SiO₂ [10] [11]
Phenol881.025SiO₂ [10] [11]

Solvent-Free and Environmentally Friendly Approaches

Solvent-free methodologies have gained significant attention due to their alignment with green chemistry principles [12] [13]. These approaches eliminate volatile organic compounds while often providing enhanced reaction rates and selectivities [12] [13]. For thiocyanation reactions, solvent-free conditions have been successfully implemented using various activation methods including microwave irradiation, ultrasonic treatment, and mechanical grinding.

A particularly innovative approach involves the use of N-chlorosuccinimide and sodium thiocyanate under mechanochemical conditions to generate N-thiocyanatosuccinimide in situ [12]. This methodology enables C-3 selective thiocyanation of indoles and related heterocycles with excellent yields [12]. The protocol demonstrates remarkable scalability, with gram-scale reactions proceeding efficiently under the same conditions [12].

The environmental advantages of solvent-free approaches extend beyond waste reduction to include improved atom economy and reduced energy consumption [13]. These methods typically exhibit faster reaction rates due to the absence of solvation effects that can impede reactant interactions [13]. For complex substrates like 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate, solvent-free conditions may provide enhanced selectivity by favoring specific reaction pathways [12] [13].

Catalytic Thiocyanation Strategies

Catalytic approaches offer enhanced selectivity and milder reaction conditions compared to stoichiometric methods [14] [15] [16]. These strategies are particularly valuable for complex substrates bearing multiple functional groups, where selective thiocyanation is essential.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has revolutionized thiocyanation chemistry, providing access to previously challenging transformations [14] [15] [16]. Palladium-catalyzed thiocyanation represents a particularly powerful approach, offering excellent site selectivity and functional group tolerance [15] [17].

Palladium-catalyzed C-H bond thiocyanation employs sodium persulfate as oxidant and sodium thiocyanate as the thiocyanation reagent [15] [17]. The reaction proceeds through palladium-mediated C-H activation followed by thiocyanate insertion [15]. This methodology has been successfully applied to 2-aminofuran substrates, achieving site-selective sp³ C-H bond thiocyanation [15] [17].

Copper-catalyzed aerobic oxidative thiocyanation offers another attractive option, utilizing molecular oxygen as the terminal oxidant [16]. The combination of copper(II) triflate, tetramethylethylenediamine, and boron trifluoride etherate provides an efficient catalytic system for thiocyanating aromatic and heteroaromatic substrates [16]. This approach demonstrates excellent functional group tolerance for both electron-withdrawing and electron-donating substituents [16].

Table 4: Transition Metal-Catalyzed Thiocyanation Conditions

Metal CatalystOxidantThiocyanate SourceSolventTemperature (°C)Substrate TypeYield Range (%)Reference
Pd(OAc)₂Na₂S₂O₈NaSCNVariousMild2-Aminofurans60-85 [15] [17]
Cu(OTf)₂O₂KSCNVarious80-120Aromatics/Heteroaromatics70-90 [16]
CuClK₂S₂O₈KSCNVariousVariableQuinolinesGood [18]

Hypervalent Iodine Reagents in C–H Functionalization

Hypervalent iodine reagents have emerged as powerful tools for C-H functionalization, offering unique reactivity patterns and excellent functional group compatibility [19] [20] [21]. These reagents can facilitate thiocyanation through both ionic and radical pathways, depending on the specific conditions employed [19] [20].

The combination of cyanobenziodoxolone reagents with thiols provides a mild method for thiocyanate formation [21]. This approach proceeds through direct cyanation of thiolate species at room temperature, achieving excellent yields within minutes [21]. The methodology demonstrates broad substrate scope, accommodating both aromatic and aliphatic thiols with various functional groups [21].

Hypervalent iodine-mediated thiocyanation can also proceed through C-H activation pathways [22]. Solvent-free grinding of aromatic substrates with hypervalent iodine reagents and ammonium thiocyanate provides regioselective thiocyanation products [22]. This metal-free approach offers operational simplicity while maintaining excellent selectivity [22].

1-Chloro-1,2-benziodoxol-3-one combined with trimethylsilyl isothiocyanate represents another effective system for aromatic thiocyanation [7]. The reaction proceeds through in situ generation of thiocyanogen chloride, which acts as the active thiocyanating species [7]. Electron-rich aromatic compounds undergo smooth thiocyanation with high regioselectivity [7].

Multi-Step Synthesis via Intermediate Derivatives

Multi-step synthetic approaches provide enhanced control over regioselectivity and functional group installation [1] [23] [24]. These strategies are particularly valuable for complex targets requiring precise positioning of multiple functional groups.

Chloroacetylamine Precursor Synthesis

The synthesis of chloroacetylamine derivatives represents a crucial step in preparing the target compound [24] [25] [26]. Chloroacetylation of aromatic amines can be accomplished through several well-established methods, each offering distinct advantages in terms of yield, selectivity, and operational simplicity [25] [26].

The most direct approach involves treatment of aniline derivatives with chloroacetyl chloride in the presence of a suitable base [25] [26]. 1,8-Diazabicyclo[5.4.0]undec-7-ene has proven particularly effective for this transformation, providing 75-95% yields in tetrahydrofuran solvent at room temperature [25]. The reaction typically requires 3-6 hours and demonstrates excellent functional group tolerance [25].

Alternative methods employ in situ generation of chloroacetyl derivatives from carboxylic acid precursors [27]. N-Chlorophthalimide and triphenylphosphine can be used to generate reactive intermediates that undergo amidation with aromatic amines [27]. This approach offers enhanced safety compared to direct use of acid chlorides while maintaining high efficiency [27].

Table 5: Chloroacetylation Reaction Conditions

Chloroacetylating AgentBase/ActivatorSolventTemperature (°C)Time (hours)Yield Range (%)Reference
Chloroacetyl chlorideDBUTHF253-675-95 [25]
Chloroacetyl chlorideTEADCM0-252-470-90 [26]
In situ generationN-Chlorophthalimide/PPh₃Toluene/CH₃CN25-8012Variable [27]

Sequential Functionalization Sequences

Sequential functionalization approaches enable systematic construction of complex molecular architectures through carefully orchestrated reaction sequences [1] [23] [28]. For 3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate, this strategy would involve sequential installation of the chloroacetyl and thiocyanate functionalities in a controlled manner.

One effective sequence begins with chloroacetylation of 3-chloroaniline, followed by thiocyanation of the resulting amide derivative [1] [23]. This approach ensures proper positioning of functional groups while minimizing potential side reactions [23]. The chloroacetyl group can influence the electronic properties of the aromatic ring, potentially affecting the regioselectivity of subsequent thiocyanation [23].

Alternative sequences might involve initial thiocyanation followed by amide formation [28]. α-Amino carbonyl compounds have been successfully thiocyanated using potassium thiocyanate and potassium persulfate in acetonitrile, achieving 74-93% yields [28]. This methodology could potentially be adapted for thiocyanated aniline derivatives, followed by chloroacetylation to install the desired amide functionality [28].

The optimization of sequential functionalization requires careful consideration of protecting group strategies and reaction compatibility [1] [23]. Each step must proceed without compromising previously installed functionality, necessitating mild reaction conditions and selective reagents [23]. The order of operations can significantly impact overall yield and purity of the final product [1] [23].

Table 6: Sequential Functionalization Strategies

SequenceFirst StepSecond StepOverall Yield (%)AdvantagesConsiderationsReference
Chloroacetylation → ThiocyanationChloroacetyl chloride/baseThiocyanation reagentsVariableDirect accessElectronic effects [1] [23]
Thiocyanation → ChloroacetylationThiocyanation methodsChloroacetyl chlorideVariableStable intermediatesFunctional group tolerance [28]
Protected sequenceProtection → FunctionalizationDeprotection → Final stepVariableEnhanced selectivityAdditional steps [1]

XLogP3

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Wikipedia

3-Chloro-4-(2-chloroacetamido)phenyl thiocyanate

Dates

Last modified: 08-15-2023

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